ALDH1A inhibitor 673A

Beschreibung

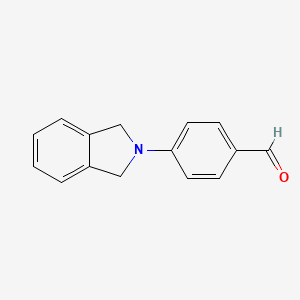

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1,3-dihydroisoindol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-11-12-5-7-15(8-6-12)16-9-13-3-1-2-4-14(13)10-16/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAVXYHVHQTGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Isoindolin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable two-step synthesis protocol for 4-(isoindolin-2-yl)benzaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the initial formation of a phthalimide intermediate, followed by its reduction to the desired isoindoline derivative. This document details the experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.

Synthesis Overview

The synthesis of 4-(isoindolin-2-yl)benzaldehyde is most effectively achieved through a two-step process:

-

Step 1: Synthesis of 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde. This step involves the condensation reaction between phthalic anhydride and 4-aminobenzaldehyde to form the corresponding N-substituted phthalimide.

-

Step 2: Reduction of 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde. The phthalimide intermediate is subsequently reduced to the target compound, 4-(isoindolin-2-yl)benzaldehyde.

The overall reaction scheme is presented below:

Figure 1: Overall two-step synthesis of 4-(isoindolin-2-yl)benzaldehyde.

Experimental Protocols

Step 1: Synthesis of 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde

This procedure outlines the synthesis of the phthalimide intermediate via the condensation of phthalic anhydride and 4-aminobenzaldehyde.

Reaction:

Figure 2: Reaction scheme for the synthesis of the phthalimide intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Phthalic Anhydride | 148.12 | 10 | 1.48 g |

| 4-Aminobenzaldehyde | 121.14 | 10 | 1.21 g |

| Glacial Acetic Acid | 60.05 | - | 40 mL |

Procedure:

-

A mixture of phthalic anhydride (10 mmol) and 4-aminobenzaldehyde (10 mmol) in glacial acetic acid (40 ml) is heated at reflux.[1]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (typically after several hours), the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is then poured into crushed ice, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Characterization Data for 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde:

| Property | Value |

| Molecular Formula | C₁₅H₉NO₃ |

| Molecular Weight | 251.24 g/mol |

| Melting Point | 180-182 °C |

| Appearance | White solid |

Step 2: Reduction of 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde

This protocol describes the reduction of the phthalimide intermediate to the final product, 4-(isoindolin-2-yl)benzaldehyde, using diborane.

Reaction:

Figure 3: Reaction scheme for the reduction to the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde | 251.24 | 1 | 251 mg |

| Diborane solution in THF (1 M) | - | excess | To be determined |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | Sufficient volume |

| 0.1 N Hydrochloric Acid (HCl) | - | - | As needed |

| 1 N Sodium Hydroxide (NaOH) | 40.00 | - | As needed |

| Dichloromethane (CH₂Cl₂) | 84.93 | - | For extraction |

| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | - | For drying |

Procedure:

-

The N-substituted phthalimide, 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde, is dissolved in anhydrous tetrahydrofuran (THF).

-

An excess of a 1 M solution of diborane in THF is added to the solution.

-

The mixture is stirred for 72 hours at room temperature.

-

After the reaction period, the excess diborane is carefully decomposed by the dropwise addition of 0.1 N HCl until the pH reaches 2.

-

The mixture is stirred for an additional 2 hours.

-

The pH of the solution is then adjusted to 10 by the addition of 1 N NaOH.

-

The aqueous solution is extracted three times with dichloromethane.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is evaporated under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel.

Expected Yield and Characterization Data for 4-(isoindolin-2-yl)benzaldehyde:

A similar reduction of an N-substituted phthalimide using this method has been reported to yield the corresponding isoindoline in 90% yield.

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| Purity (Expected) | >95% (after purification) |

Workflow and Process Visualization

To provide a clearer understanding of the laboratory procedures, the following workflow diagrams have been generated.

Figure 4: Detailed experimental workflow for the two-step synthesis.

Alternative Synthesis Route: Buchwald-Hartwig Amination

While the two-step synthesis is a robust method, an alternative direct approach is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction could potentially form the C-N bond between isoindoline and an aryl halide, such as 4-bromobenzaldehyde, in a single step.

Figure 5: Conceptual reaction scheme for a direct Buchwald-Hartwig amination.

Safety Considerations

-

Diborane: Diborane is a toxic and flammable gas. It should be handled with extreme caution in a well-ventilated fume hood. Solutions of diborane in THF are also flammable.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed, including the use of PPE, working in a well-ventilated area, and proper waste disposal.

This technical guide provides a solid foundation for the synthesis of 4-(isoindolin-2-yl)benzaldehyde. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale requirements.

References

An In-depth Technical Guide to 4-(Isoindolin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and potential biological activities of 4-(Isoindolin-2-yl)benzaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, including isoindoline derivatives and substituted benzaldehydes, to offer well-founded estimations and protocols. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction

4-(Isoindolin-2-yl)benzaldehyde is a unique organic molecule that incorporates both an isoindoline moiety and a benzaldehyde functional group. The isoindoline scaffold is a key structural component in a variety of biologically active compounds and approved drugs, exhibiting a wide range of pharmacological effects including anti-inflammatory, analgesic, and neuroprotective activities.[1][2][3] The benzaldehyde group serves as a versatile synthetic handle for the construction of more complex molecular architectures, such as Schiff bases, and can also contribute to the molecule's overall biological profile. The strategic combination of these two pharmacophores suggests that 4-(Isoindolin-2-yl)benzaldehyde could be a valuable building block for the development of novel therapeutic agents and functional materials.[4]

Physicochemical Properties

Table 1: Physicochemical Properties of 4-(Isoindolin-2-yl)benzaldehyde and Related Compounds

| Property | 4-(Isoindolin-2-yl)benzaldehyde (Predicted/Estimated) | 4-(Morpholin-4-yl)benzaldehyde[5] | 4-(Pyrrolidin-1-yl)benzaldehyde[6][7] | Isoindoline[8] |

| Molecular Formula | C₁₅H₁₃NO | C₁₁H₁₃NO₂ | C₁₁H₁₃NO | C₈H₉N |

| Molecular Weight ( g/mol ) | 223.27 | 191.23 | 175.23 | 119.16 |

| Melting Point (°C) | 75-85 (Estimated) | 65-69 | 81-87 | Not Available |

| Boiling Point (°C) | > 350 (Estimated) | 365.5 ± 37.0 | 329.4 ± 25.0 | Not Available |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Soluble in Methanol | Not specified | Not Available |

| LogP (Predicted) | 2.8 - 3.2 | 0.8 | Not specified | 0.9 |

| Appearance | Pale yellow to orange solid (Predicted) | Light yellow to yellow to orange powder/crystal | Pale yellow powder | Not Available |

Note: Predicted values were generated using computational models and estimations based on structurally related compounds. Experimental verification is required.

Synthesis and Experimental Protocols

A plausible and efficient synthetic route for the preparation of 4-(Isoindolin-2-yl)benzaldehyde involves the N-arylation of isoindoline with 4-fluorobenzaldehyde. This method is a common and effective way to form N-aryl bonds.

Proposed Synthetic Pathway

The proposed synthesis is a nucleophilic aromatic substitution reaction. The nitrogen atom of isoindoline acts as a nucleophile, attacking the electron-deficient aromatic ring of 4-fluorobenzaldehyde at the carbon atom bearing the fluorine atom. The reaction is typically facilitated by a base to deprotonate the isoindoline nitrogen, increasing its nucleophilicity, and is carried out in a high-boiling polar aprotic solvent.

Caption: Proposed synthesis of 4-(Isoindolin-2-yl)benzaldehyde.

Detailed Experimental Protocol

This protocol is a general procedure adapted from the synthesis of similar N-aryl amines.[9]

Materials:

-

Isoindoline

-

4-Fluorobenzaldehyde

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isoindoline (1.0 eq.), 4-fluorobenzaldehyde (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to isoindoline.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-(Isoindolin-2-yl)benzaldehyde.

Characterization

The structure of the synthesized compound should be confirmed by standard spectroscopic methods:

-

¹H NMR: Expected signals would include aromatic protons from both the isoindoline and benzaldehyde moieties, a singlet for the aldehyde proton (~9.8-10.0 ppm), and singlets or multiplets for the benzylic protons of the isoindoline ring.

-

¹³C NMR: Aromatic carbons, a carbonyl carbon from the aldehyde group (~190 ppm), and aliphatic carbons from the isoindoline ring would be expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed. Fragmentation patterns may involve cleavage of the bond between the nitrogen and the phenyl ring.[10][11][12]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹) and C-H stretch (~2820 and 2720 cm⁻¹), as well as aromatic C-H and C=C stretches would be present.[13]

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for 4-(Isoindolin-2-yl)benzaldehyde, the isoindoline core is present in numerous compounds with significant pharmacological properties.[2][4][14] Derivatives of isoindoline and the closely related isoindolin-1,3-dione have been investigated for a variety of therapeutic applications.

Potential areas of interest for 4-(Isoindolin-2-yl)benzaldehyde include:

-

Neurodegenerative Diseases: Isoindoline-1,3-dione derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[15] Some derivatives also exhibit neuroprotective effects by modulating oxidative stress pathways, such as the NRF2 signaling pathway.[3]

-

Anti-inflammatory and Analgesic Activity: Certain N-substituted phthalimide (isoindoline-1,3-dione) derivatives have demonstrated potent anti-inflammatory and analgesic effects.[1]

-

Anticancer Activity: The isoindoline scaffold is a core component of several anticancer drugs. These compounds can exert their effects through various mechanisms, including inhibition of protein kinases and antiproliferative effects against various cancer cell lines.[16]

-

ADAMTS-4/5 Inhibition: Recently, isoindoline amide derivatives have been identified as potent inhibitors of ADAMTS-4/5, which are key enzymes in the degradation of cartilage in osteoarthritis.[17][18]

Hypothetical Signaling Pathway: NRF2-Mediated Antioxidant Response

Based on the neuroprotective effects of related isoindoline derivatives, a potential mechanism of action for 4-(Isoindolin-2-yl)benzaldehyde could involve the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Caption: Hypothetical NRF2 signaling pathway activation.

Conclusion

4-(Isoindolin-2-yl)benzaldehyde represents a molecule of significant interest for medicinal chemistry and materials science. While direct experimental data is currently lacking, this technical guide provides a solid foundation for future research by offering estimated physicochemical properties, a detailed synthetic protocol, and a discussion of potential biological activities based on the well-established pharmacology of the isoindoline scaffold. The versatile nature of both the isoindoline and benzaldehyde moieties makes this compound a promising starting point for the synthesis of novel, biologically active molecules. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(1-PYRROLIDINO)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Isoindoline | C8H9N | CID 422478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. whitman.edu [whitman.edu]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(Isoindolin-2-yl)benzaldehyde (CAS Number 109437-62-9): A Potent Pan-ALDH1A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Isoindolin-2-yl)benzaldehyde, also identified as ALDH1A inhibitor 673A, is a potent small molecule that demonstrates significant inhibitory activity against the aldehyde dehydrogenase 1A (ALDH1A) family of enzymes. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action, with a focus on its potential applications in oncology research and drug development. The information presented herein is compiled from publicly available scientific literature and chemical data sources.

Chemical and Physical Properties

4-(Isoindolin-2-yl)benzaldehyde is a solid organic compound with the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol . For ease of reference, its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 109437-62-9 | |

| Molecular Formula | C₁₅H₁₃NO | |

| Molecular Weight | 223.27 g/mol | |

| IUPAC Name | 4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde | |

| Synonyms | This compound, ALDH1Ai 673A | [1][2] |

| Purity | ≥98% (commercially available) | |

| Solubility | Soluble to 50 mM in DMSO | |

| Storage Temperature | -20°C |

Synthesis

A generalized workflow for this proposed synthesis is depicted below.

Caption: Proposed synthetic workflow for 4-(Isoindolin-2-yl)benzaldehyde.

Biological Activity and Mechanism of Action

4-(Isoindolin-2-yl)benzaldehyde has been identified as a potent, pan-inhibitor of the ALDH1A subfamily of enzymes.[3] Its inhibitory activity has been quantified against the three main isoforms, demonstrating nanomolar efficacy.

| Target Enzyme | IC₅₀ (nM) | Reference |

| ALDH1A1 | 246 | [1][2][4] |

| ALDH1A2 | 230 | [1][2][4] |

| ALDH1A3 | 348 | [1][2][4] |

| ALDH2 | 14,000 | [1][4] |

The compound exhibits greater than 40-fold selectivity for the ALDH1A isoforms over the mitochondrial isoform ALDH2. This selectivity is a critical attribute for a research tool and potential therapeutic, as off-target inhibition of ALDH2 can lead to undesirable side effects.

The primary mechanism of action of 4-(Isoindolin-2-yl)benzaldehyde in cancer cells, particularly in ovarian cancer stem-like cells (CSCs), is the induction of a form of programmed cell death known as necroptosis.[2][3] This process is distinct from apoptosis and is characterized by cell swelling and lysis. The induction of necroptosis by this inhibitor is linked to the following downstream effects:

-

Induction of Mitochondrial Uncoupling Proteins (UCPs): Treatment with 4-(Isoindolin-2-yl)benzaldehyde leads to a significant increase in the expression of UCP1 and UCP3.[3]

-

Reduction in Oxidative Phosphorylation (OXPHOS): The compound causes a decrease in basal and spare respiratory capacity, as well as ATP production in high-grade serous ovarian cancer (HGSC) cells.[2][4]

-

Induction of DNA Damage: The inhibitor causes an accumulation of toxic aldehydes, leading to DNA double-strand breaks, as evidenced by an increase in γ-H2AX foci.[4][5]

This cascade of events ultimately leads to the preferential killing of CD133+ ovarian cancer stem-like cells.[3]

Caption: Signaling pathway of 4-(Isoindolin-2-yl)benzaldehyde in cancer stem-like cells.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of 4-(Isoindolin-2-yl)benzaldehyde.

ALDH1A Enzyme Inhibition Assay

This assay quantifies the inhibitory potency of the compound against purified ALDH1A enzymes.

Methodology:

-

Human ALDH1A1, ALDH1A2, and ALDH1A3 are purified as recombinant proteins.

-

The enzymatic reaction is typically performed at 25°C in a buffer solution (e.g., 25 mM BES buffer at pH 7.5).

-

The reaction mixture contains the purified enzyme (100–200 nM), NAD⁺ (200 µM), and the test compound at various concentrations.

-

The reaction is initiated by the addition of a substrate, such as propionaldehyde (100 µM).

-

The rate of NADH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

-

IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

ALDEFLUOR Assay for Cellular ALDH Activity

This cell-based assay measures the intracellular ALDH activity.

Methodology:

-

Cancer cell lines (e.g., PEO1) are treated with 4-(Isoindolin-2-yl)benzaldehyde or a vehicle control for a specified period (e.g., 1-6 hours).[3]

-

The cells are then incubated with the ALDEFLUOR reagent, a fluorescent substrate for ALDH.

-

In the presence of active ALDH, the substrate is converted to a fluorescent product that is retained within the cells.

-

The fluorescence intensity of the cell population is measured by flow cytometry.

-

A specific ALDH inhibitor, such as diethylaminobenzaldehyde (DEAB), is used as a negative control to define the ALDH-negative population.

γ-H2AX Immunofluorescence for DNA Damage

This immunocytochemical method is used to detect DNA double-strand breaks.

Methodology:

-

Cells are cultured on coverslips or in microplates and treated with 4-(Isoindolin-2-yl)benzaldehyde at various concentrations and for different durations.

-

Following treatment, the cells are fixed with a solution such as 4% paraformaldehyde.

-

The fixed cells are permeabilized with a detergent (e.g., 0.5% Triton X-100) to allow antibody access to the nucleus.

-

The cells are then incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γ-H2AX).

-

After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.

-

The cell nuclei are counterstained with a DNA dye such as DAPI.

-

The presence of distinct fluorescent foci (γ-H2AX foci) within the nuclei is visualized and quantified using fluorescence microscopy.

Caption: Experimental workflow for characterizing 4-(Isoindolin-2-yl)benzaldehyde.

In Vivo Efficacy

In preclinical studies using mouse xenograft models of human ovarian cancer (e.g., Ovsaho, HEY-1, and A2780 cell lines), 4-(Isoindolin-2-yl)benzaldehyde has demonstrated significant anti-tumor activity.[2] Daily intraperitoneal (i.p.) administration of the compound at doses ranging from 4 to 20 mg/kg for three weeks resulted in the inhibition of tumor growth.[2] Furthermore, the inhibitor has been shown to synergize with conventional chemotherapy, leading to tumor regression and, in some cases, eradication of tumors in vivo.[3]

| Parameter | Value | Reference |

| Animal Model | Mouse xenografts (various cell lines) | [2] |

| Dosage | 4-20 mg/kg, i.p., daily | [2] |

| Duration | 3 weeks | [2] |

| Effect | Inhibition of tumor growth | [2] |

Conclusion

4-(Isoindolin-2-yl)benzaldehyde is a valuable research tool for studying the role of ALDH1A enzymes in cancer biology, particularly in the context of cancer stem cells and therapeutic resistance. Its potent and selective inhibitory activity, coupled with its demonstrated in vitro and in vivo efficacy, makes it a promising lead compound for the development of novel anticancer agents. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its long-term toxicity, is warranted to fully assess its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Pan-ALDH1A Inhibitor Induces Necroptosis in Ovarian Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Aldehyde dehydrogenase inhibitors promote DNA damage in ovarian cancer and synergize with ATM/ATR inhibitors [thno.org]

In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Isoindolin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-(Isoindolin-2-yl)benzaldehyde (CAS: 109437-62-9). While a complete, publicly available, and assigned experimental spectrum has not been identified in peer-reviewed literature, a Certificate of Analysis from a commercial supplier confirms that the ¹H NMR data is consistent with the compound's structure[1]. This guide offers a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous structures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-(Isoindolin-2-yl)benzaldehyde is predicted to exhibit distinct signals corresponding to the four unique proton environments in the molecule. The quantitative data, including predicted chemical shifts (δ), multiplicities, and integration values, are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (Aldehyde) | 9.8 - 9.9 | Singlet (s) | - | 1H |

| H-b (Benzaldehyde Ring) | 7.8 - 7.9 | Doublet (d) | ~8.5 | 2H |

| H-e (Isoindoline Aromatic) | 7.2 - 7.4 | Multiplet (m) | - | 4H |

| H-c (Benzaldehyde Ring) | 6.8 - 7.0 | Doublet (d) | ~8.5 | 2H |

| H-d (Isoindoline Methylene) | 4.8 - 5.0 | Singlet (s) | - | 4H |

Visualization of Proton Environments

The following diagram illustrates the chemical structure of 4-(Isoindolin-2-yl)benzaldehyde with protons labeled according to the assignments in the data table.

Caption: Chemical structure of 4-(Isoindolin-2-yl)benzaldehyde with proton assignments.

Spectral Interpretation

The predicted ¹H NMR spectrum can be rationalized by analyzing the electronic environment of each proton group:

-

Aldehyde Proton (H-a): The proton attached to the carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the C=O bond. This results in a characteristic singlet signal in the far downfield region of the spectrum, typically between 9.8 and 9.9 ppm.

-

Benzaldehyde Ring Protons (H-b and H-c): These four protons form an AA'BB' spin system, which often appears as two distinct doublets in para-substituted benzene rings.

-

The H-b protons , which are ortho to the electron-withdrawing aldehyde group, are deshielded and expected to resonate at a lower field (7.8 - 7.9 ppm).

-

Conversely, the H-c protons , which are ortho to the electron-donating nitrogen of the isoindoline group, are shielded. This causes a significant upfield shift to approximately 6.8 - 7.0 ppm. Both H-b and H-c will appear as doublets due to ortho-coupling with each other.

-

-

Isoindoline Methylene Protons (H-d): The four protons of the two methylene groups (CH₂) are chemically and magnetically equivalent due to free rotation and molecular symmetry. They are adjacent to a nitrogen atom and a benzene ring, placing them in the benzylic region. They are expected to produce a single, sharp singlet corresponding to four protons, predicted to be around 4.8 - 5.0 ppm.

-

Isoindoline Aromatic Protons (H-e): The four protons on the fused benzene ring of the isoindoline moiety are in a complex spin system. Due to their proximity to each other, they will likely produce a multiplet in the standard aromatic region of 7.2 - 7.4 ppm.

Experimental Protocol

The following describes a standard protocol for the acquisition of a ¹H NMR spectrum for a compound such as 4-(Isoindolin-2-yl)benzaldehyde.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 4-(Isoindolin-2-yl)benzaldehyde sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The spectrum should be acquired on a Fourier Transform NMR (FT-NMR) spectrometer, for instance, operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the spectrum using a standard single-pulse experiment. Key parameters include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase-correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each signal to determine the relative number of protons each signal represents.

-

Analyze the peak multiplicities and coupling constants to elucidate the spin-spin coupling relationships between neighboring protons.

-

References

An In-depth Technical Guide to the Mass Spectrometry of 4-(Isoindolin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 4-(Isoindolin-2-yl)benzaldehyde. Due to a lack of publicly available experimental data for this specific compound, this document outlines a predicted fragmentation pathway based on the known mass spectrometric behavior of its constituent moieties: the isoindoline and benzaldehyde groups. The experimental protocols provided are illustrative and represent standard methodologies for the analysis of similar organic molecules.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of 4-(Isoindolin-2-yl)benzaldehyde is expected to yield a distinct molecular ion peak and a series of characteristic fragment ions. The fragmentation pattern will be influenced by the ionization technique employed, with Electron Ionization (EI) typically inducing more extensive fragmentation than softer ionization methods like Electrospray Ionization (ESI).

Table 1: Predicted m/z Values for Major Ions of 4-(Isoindolin-2-yl)benzaldehyde

| Ion | Predicted m/z (Nominal Mass) | Predicted m/z (Exact Mass) | Description |

| [M]⁺• | 223 | 223.0997 | Molecular Ion |

| [M-H]⁺ | 222 | 222.0919 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 194 | 194.0969 | Loss of the formyl group |

| [C₈H₈N]⁺ | 118 | 118.0657 | Isoindoline cation |

| [C₇H₅O]⁺ | 105 | 105.0340 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | 77.0391 | Phenyl cation |

Experimental Protocols

The following protocols describe standard procedures for the analysis of a compound like 4-(Isoindolin-2-yl)benzaldehyde using both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry.

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Preparation:

-

Dissolve approximately 1 mg of 4-(Isoindolin-2-yl)benzaldehyde in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

-

Ensure the sample is fully dissolved to prevent clogging of the injection port.

2. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used for EI analysis of volatile compounds.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 50-500.

-

3. Data Acquisition and Analysis:

-

Acquire the mass spectrum across the specified range.

-

The resulting spectrum will show the molecular ion and various fragment ions. The fragmentation pattern can be used for structural elucidation and confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

-

Prepare a dilute solution of 4-(Isoindolin-2-yl)benzaldehyde (e.g., 10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

2. Instrumentation:

-

A liquid chromatograph coupled to a mass spectrometer (LC-MS) is the standard setup for ESI.

-

LC Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: m/z 100-500.

-

3. Data Acquisition and Analysis:

-

Acquire the mass spectrum. ESI is a soft ionization technique, so the spectrum will be dominated by the protonated molecule [M+H]⁺.

-

To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion.

Predicted Fragmentation Pathway

The fragmentation of 4-(Isoindolin-2-yl)benzaldehyde under EI conditions is anticipated to proceed through several key pathways initiated by the ionization of the molecule.

Caption: Predicted EI fragmentation pathway of 4-(Isoindolin-2-yl)benzaldehyde.

This diagram illustrates the primary fragmentation routes for the molecular ion of 4-(Isoindolin-2-yl)benzaldehyde. The initial ionization leads to the molecular ion ([M]⁺•, m/z 223). Subsequent fragmentation can occur through the loss of a hydrogen radical to form the [M-H]⁺ ion (m/z 222), or the loss of the formyl radical (-CHO•) to yield a significant fragment at m/z 194. Further fragmentation of the m/z 194 ion can lead to the isoindoline cation (m/z 118). An alternative pathway involves the cleavage of the C-N bond to form the benzoyl cation (m/z 105), which can then lose carbon monoxide to produce the phenyl cation (m/z 77).

An In-depth Technical Guide on the Solubility of 4-(Isoindolin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Isoindolin-2-yl)benzaldehyde, a compound of significant interest in current research, particularly for its role as an aldehyde dehydrogenase (ALDH1A) inhibitor. This document outlines its solubility in organic solvents, details experimental protocols for solubility determination, and illustrates its relevant biological signaling pathway.

Quantitative Solubility Data

4-(Isoindolin-2-yl)benzaldehyde, also identified as ALDH1A inhibitor 673A, exhibits specific solubility characteristics in organic solvents. The following table summarizes the available quantitative data.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble to 50 mM or 29.17 mg/mL (130.65 mM)[1] | Requires sonication, warming, and heating to 60°C for dissolution at higher concentrations.[1] |

Note: No quantitative solubility data in other common organic solvents like ethanol, methanol, or acetone has been found in the reviewed literature and data sheets.

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of 4-(Isoindolin-2-yl)benzaldehyde was not found in published literature, a standard methodology can be adapted from general practices for organic compounds and enzyme inhibitors. The following is a composite protocol based on established methods.

Objective: To determine the equilibrium solubility of 4-(Isoindolin-2-yl)benzaldehyde in a given organic solvent.

Materials:

-

4-(Isoindolin-2-yl)benzaldehyde (solid)

-

Selected organic solvent (e.g., DMSO, Ethanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-(Isoindolin-2-yl)benzaldehyde to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to a specific temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After the incubation period, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of 4-(Isoindolin-2-yl)benzaldehyde of known concentrations in the same solvent.

-

Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a standard curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

-

Determine the concentration of 4-(Isoindolin-2-yl)benzaldehyde in the diluted supernatant from the standard curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or molarity (mol/L).

-

The following diagram illustrates a general workflow for determining solubility.

Signaling Pathway

4-(Isoindolin-2-yl)benzaldehyde is a known inhibitor of the Aldehyde Dehydrogenase 1A (ALDH1A) family of enzymes.[2][3] These enzymes play a critical role in the biosynthesis of retinoic acid (RA), a key signaling molecule involved in cell differentiation, proliferation, and apoptosis.[4][5][6] By inhibiting ALDH1A, 4-(Isoindolin-2-yl)benzaldehyde disrupts the conversion of retinal to retinoic acid. This disruption can have significant downstream effects, particularly in cancer stem cells where ALDH1A is often overexpressed and contributes to chemoresistance.[4][5]

The diagram below illustrates the canonical retinoic acid signaling pathway and the point of inhibition by 4-(Isoindolin-2-yl)benzaldehyde.

References

An In-depth Technical Guide on the Molecular Structure of 4-(Isoindolin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, putative synthesis, and potential biological significance of 4-(Isoindolin-2-yl)benzaldehyde. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a proposed synthetic pathway based on established chemical principles and provides predicted characterization data. Furthermore, it explores potential biological activities by drawing parallels with structurally related isoindoline derivatives that have shown significant pharmacological effects. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of novel isoindoline-containing compounds for drug discovery and development.

Introduction to Isoindoline Scaffolds

The isoindoline core is a privileged heterocyclic motif found in numerous biologically active compounds and natural products.[1][2] Its rigid, bicyclic structure provides a valuable scaffold for the design of therapeutic agents targeting a wide range of biological targets. Derivatives of isoindoline have demonstrated a diverse array of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects.[3][4] The N-substitution on the isoindoline ring allows for the introduction of various functional groups, enabling the fine-tuning of a compound's physicochemical properties and biological activity. The introduction of a benzaldehyde moiety at the N-position, as in 4-(Isoindolin-2-yl)benzaldehyde, presents an interesting scaffold for further chemical modification and biological screening.

Molecular Structure and Properties

While a definitive crystal structure for 4-(Isoindolin-2-yl)benzaldehyde is not publicly available, its molecular structure can be confidently predicted. The molecule consists of an isoindoline ring system linked at the nitrogen atom (position 2) to the fourth position of a benzaldehyde molecule.

Table 1: Predicted Physicochemical Properties of 4-(Isoindolin-2-yl)benzaldehyde

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| Topological Polar Surface Area | 21.6 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Proposed Synthesis

A plausible and efficient synthetic route to 4-(Isoindolin-2-yl)benzaldehyde can be designed based on established methodologies for the N-arylation of secondary amines.[5][6] A one-pot reductive amination reaction between isoindoline and 4-formylbenzoic acid or a direct nucleophilic substitution of isoindoline on a 4-halobenzaldehyde derivative under palladium or copper catalysis would be a logical approach. A proposed synthetic protocol is detailed below.

Experimental Protocol: Synthesis of 4-(Isoindolin-2-yl)benzaldehyde via Buchwald-Hartwig Amination

This protocol describes a putative synthesis based on the palladium-catalyzed cross-coupling of isoindoline with 4-iodobenzaldehyde.

Materials:

-

Isoindoline

-

4-Iodobenzaldehyde[7]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodobenzaldehyde (1.0 mmol), isoindoline (1.2 mmol), cesium carbonate (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

-

Add anhydrous toluene (10 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(Isoindolin-2-yl)benzaldehyde.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(Isoindolin-2-yl)benzaldehyde. These predictions are based on standard spectroscopic principles and data from structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | -CHO |

| 7.80 | d | 2H | Ar-H (ortho to CHO) |

| 7.20 - 7.40 | m | 4H | Ar-H (isoindoline) |

| 7.05 | d | 2H | Ar-H (ortho to isoindoline-N) |

| 4.50 | s | 4H | -CH₂-N-CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | C=O (aldehyde) |

| 152.0 | C-N (aromatic) |

| 138.0 | C (ipso, isoindoline) |

| 132.0 | CH (ortho to CHO) |

| 130.0 | C (ipso, aldehyde) |

| 128.0 | CH (isoindoline) |

| 123.0 | CH (isoindoline) |

| 115.0 | CH (ortho to isoindoline-N) |

| 55.0 | -CH₂-N-CH₂- |

Table 4: Predicted IR and Mass Spectral Data

| Spectroscopic Method | Predicted Peaks/Values |

| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2920, 2850 (Aliphatic C-H), 1690 (C=O, aldehyde), 1600, 1480 (C=C, aromatic) |

| Mass Spectrometry (EI) | m/z (%): 223 (M⁺, 100), 194 ([M-CHO]⁺), 118 ([isoindoline]⁺) |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 4-(Isoindolin-2-yl)benzaldehyde has not been reported, the isoindoline scaffold is present in a variety of compounds with known pharmacological effects.[8][9] For instance, certain isoindoline derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase, or as modulators of various receptors.[10][11]

The presence of the benzaldehyde group offers a reactive handle for the formation of Schiff bases or other derivatives, which could interact with biological targets. It is plausible that 4-(Isoindolin-2-yl)benzaldehyde could serve as a precursor for more complex molecules with potential therapeutic applications. For instance, it could be a building block for compounds targeting signaling pathways involved in neuroinflammation or cell proliferation.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed Buchwald-Hartwig amination for the synthesis of 4-(Isoindolin-2-yl)benzaldehyde.

Hypothetical Biological Signaling Pathway

References

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-Aryl Oxindole Nitrones through a Metal-Free Selective N-Arylation Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Iodobenzaldehyde | C7H5IO | CID 96657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-(Isoindolin-2-yl)benzaldehyde: A Technical Guide to Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 4-(Isoindolin-2-yl)benzaldehyde, a key building block in the development of various pharmacologically active compounds. The synthesis of this molecule predominantly relies on the formation of a crucial carbon-nitrogen bond between the isoindoline moiety and the benzaldehyde core. The selection of starting materials is dictated by the chosen synthetic strategy, which typically includes Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, or Ullmann condensation.

Core Starting Materials

The synthesis of 4-(Isoindolin-2-yl)benzaldehyde fundamentally involves the coupling of two key building blocks:

-

Isoindoline: This bicyclic amine serves as the nucleophilic component, providing the nitrogen atom for the formation of the C-N bond.

-

4-Substituted Benzaldehyde: A benzaldehyde derivative with a suitable leaving group at the para-position is required as the electrophilic partner. The nature of the leaving group is a critical factor in determining the most effective synthetic methodology. Common choices include:

-

4-Fluorobenzaldehyde: Primarily used in Nucleophilic Aromatic Substitution reactions due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.

-

4-Bromobenzaldehyde, 4-Iodobenzaldehyde, or 4-Triflyloxybenzaldehyde: These are the preferred substrates for metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Ullmann condensation.

-

Synthetic Methodologies and Experimental Protocols

The following sections provide a detailed overview of the principal synthetic pathways, including reaction conditions and key quantitative data.

Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile. The electron-withdrawing nature of the aldehyde group in 4-fluorobenzaldehyde facilitates this reaction.

Experimental Protocol:

A mixture of isoindoline, 4-fluorobenzaldehyde, and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is heated in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is worked up by pouring it into water, followed by extraction with an organic solvent. The product is then purified by column chromatography or recrystallization.

| Starting Material (A) | Starting Material (B) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Isoindoline | 4-Fluorobenzaldehyde | K₂CO₃ | DMSO | 120-140 | 12-24 | Moderate to Good |

| Isoindoline | 4-Fluorobenzaldehyde | Cs₂CO₃ | DMF | 100-120 | 8-16 | Good to High |

Logical Workflow for SNAr Synthesis:

Caption: Workflow for the SNAr synthesis of 4-(Isoindolin-2-yl)benzaldehyde.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds. It is particularly useful when the aromatic halide is less reactive, such as a bromide or chloride.

Experimental Protocol:

In an inert atmosphere, a mixture of isoindoline, a 4-halobenzaldehyde (typically 4-bromobenzaldehyde), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate) is heated in an anhydrous aprotic solvent like toluene or dioxane. After the reaction is complete, the mixture is cooled, filtered to remove palladium residues, and the filtrate is subjected to an aqueous workup. The final product is purified by column chromatography.

| Starting Material (A) | Starting Material (B) | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Isoindoline | 4-Bromobenzaldehyde | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 80-110 | 4-12 | High |

| Isoindoline | 4-Iodobenzaldehyde | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 90-120 | 6-18 | High |

Signaling Pathway for Buchwald-Hartwig Amination:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of aryl-amine bonds. While it often requires higher temperatures than palladium-catalyzed reactions, it can be a cost-effective alternative.

Experimental Protocol:

Isoindoline is reacted with a 4-halobenzaldehyde (typically 4-iodobenzaldehyde) in the presence of a copper catalyst (e.g., CuI, Cu₂O, or copper powder) and a base (e.g., K₂CO₃ or potassium phosphate (K₃PO₄)). The reaction is typically carried out in a high-boiling solvent such as DMF, dimethyl sulfoxide (DMSO), or pyridine at elevated temperatures. In some modern variations, the use of a ligand (e.g., 1,10-phenanthroline or an amino acid) can facilitate the reaction at lower temperatures. The workup and purification procedures are similar to those for the other methods.

| Starting Material (A) | Starting Material (B) | Catalyst | Ligand (optional) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Isoindoline | 4-Iodobenzaldehyde | CuI | 1,10-Phenanthroline | K₃PO₄ | DMF | 120-150 | 12-24 | Moderate to Good |

| Isoindoline | 4-Bromobenzaldehyde | Cu₂O | L-Proline | K₂CO₃ | DMSO | 100-130 | 18-36 | Moderate |

Logical Relationship in Ullmann Condensation:

Caption: Key components and their relationship in the Ullmann condensation.

Conclusion

The synthesis of 4-(Isoindolin-2-yl)benzaldehyde can be achieved through several reliable methods, with the choice of starting materials and reaction conditions being interdependent. For a highly activated substrate like 4-fluorobenzaldehyde, Nucleophilic Aromatic Substitution offers a direct and metal-free approach. For less reactive aryl halides, the Buchwald-Hartwig amination provides a highly efficient and versatile palladium-catalyzed route. The Ullmann condensation, while often requiring more forcing conditions, remains a viable and economical copper-catalyzed alternative. The selection of the optimal synthetic strategy will depend on factors such as substrate availability, cost, desired scale, and the specific functional group tolerance required for a particular application in drug discovery and development.

The Synthesis of 3-Substituted Isoindolin-1-one Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective activities. This technical guide provides a comprehensive overview of the key synthetic strategies for the preparation of 3-substituted isoindolin-1-one derivatives, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Core Synthetic Methodologies

The construction of the 3-substituted isoindolin-1-one core can be achieved through several elegant and efficient synthetic routes. This guide focuses on four prominent and versatile methods: Rhodium-catalyzed C-H activation/annulation, Palladium-catalyzed carbonylation, base-mediated intramolecular cyclization, and the Ugi four-component reaction.

Rhodium-Catalyzed C-H Activation and Annulation

Transition-metal catalyzed C-H activation has emerged as a powerful tool for the direct and atom-economical functionalization of unreactive C-H bonds. Rhodium catalysts, in particular, have proven to be highly effective in the synthesis of isoindolinones through the annulation of benzamides with various coupling partners.

A common approach involves the reaction of an N-substituted benzamide with an alkene or alkyne in the presence of a rhodium catalyst and an oxidant. The reaction proceeds through a directed C-H activation at the ortho-position of the benzamide, followed by insertion of the coupling partner and subsequent intramolecular cyclization to afford the desired 3-substituted isoindolin-1-one.

Experimental Protocol: Rhodium-Catalyzed Annulation of N-Benzoylsulfonamides with Olefins [1]

A dry vial is charged with N-benzoylsulfonamide (0.1 mmol), [{RhCl2Cp*}2] (0.002 mmol), and Cu(OAc)2·H2O (0.20 mmol). The vial is evacuated and flushed with dry argon three times. A solution of the olefin (0.12 mmol) in anhydrous toluene (1.0 mL) is then added via syringe. The reaction mixture is stirred at 130 °C for 24 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by preparative TLC to yield the corresponding 3-monosubstituted isoindolinone.[1]

Palladium-Catalyzed Carbonylative Synthesis

Palladium-catalyzed carbonylation reactions offer a direct route to isoindolinones by incorporating a carbonyl group from a carbon monoxide (CO) source. This method is particularly useful for the synthesis of isoindolinones from benzylamine precursors.

The reaction typically involves the C-H activation of a benzylamine derivative, directed by a suitable functional group, followed by the insertion of CO and subsequent reductive elimination to form the lactam ring. To circumvent the use of hazardous CO gas, various CO surrogates, such as benzene-1,3,5-triyl triformate (TFBen), have been developed.[2]

Experimental Protocol: Palladium-Catalyzed C-H Carbonylation of Benzylamines using a CO Surrogate [2]

To a reaction vessel are added the benzylamine substrate, PdCl2 as the catalyst, and Cu(OAc)2 as the oxidant. Benzene-1,3,5-triyl triformate (TFBen) is used as the CO surrogate. The reaction is carried out in a mixed solvent system of toluene/DMSO at 110 °C. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by standard procedures, and the product is purified by column chromatography to afford the isoindolinone.[2]

Base-Mediated Intramolecular Cyclization

A classical and straightforward approach to isoindolin-1-ones involves the base-mediated intramolecular cyclization of ortho-functionalized benzamides. This method relies on the generation of a nucleophilic nitrogen atom that attacks an electrophilic carbon center at the ortho-position.

A common strategy employs 2-cyanobenzaldehyde as a starting material, which reacts with a primary amine to form an intermediate that undergoes a base-catalyzed cyclization. The choice of base and solvent can be critical to the success and yield of the reaction.

Experimental Protocol: Base-Mediated Synthesis from 2-Cyanobenzaldehyde and a Primary Amine

2-Cyanobenzaldehyde (2.50 mmol) and a 2-nitroaniline derivative (1 mmol) are dissolved in dichloromethane (1 mL). The mixture is gently warmed to ensure complete dissolution and then cooled to room temperature. A solution of 5% KOH in methanol (0.4 mL) is added, leading to a color change and the formation of a precipitate. The product is collected by suction filtration and washed with water and cold methanol to give the 3-((nitrophenyl)amino)isoindolin-1-one derivative.

Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials in a single step. By carefully choosing the components, this reaction can be adapted for the synthesis of 3-substituted isoindolin-1-ones.

The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. For the synthesis of isoindolinones, a bifunctional starting material, such as 2-formylbenzoic acid, can be employed as the aldehyde and carboxylic acid component.

Experimental Protocol: Ugi Four-Component Reaction for 3-Substituted Isoindolin-1-ones [3][4]

In a round-bottom flask, the aldehyde (e.g., 2-formylbenzoic acid, 2 mmol), a primary amine (2 mmol), and an isocyanide (2 mmol) are combined. The reaction can be performed under various conditions, including at room temperature, with microwave irradiation, or under ultrasound assistance, and can be carried out in a solvent or under solvent-free conditions.[3][4] After the reaction is complete, the mixture is typically worked up by extraction and purified by column chromatography to yield the desired 3-substituted isoindolin-1-one.[3][4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthetic methodologies, allowing for a direct comparison of their efficiency.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Rh-Catalyzed C-H Activation | [{RhCl2Cp*}2] / Cu(OAc)2 | Toluene | 130 | 24 | up to 88 | [1] |

| Pd-Catalyzed Carbonylation | PdCl2 / Cu(OAc)2 | Toluene/DMSO | 110 | N/A | up to 95 | [2] |

| Base-Mediated Cyclization | KOH | Methanol/DCM | Room Temp. | < 1 | up to 90 | |

| Ugi Four-Component Reaction | None (or catalyst dependent) | Various/Solvent-free | Room Temp. - 60 | 0.5 - 24 | Varies | [3][4] |

Biological Activity and Signaling Pathways

Many 3-substituted isoindolin-1-one derivatives exhibit significant biological activity, with a notable number of compounds being investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

PARP-1 Inhibition Signaling Pathway

The mechanism of action of PARP inhibitors involves the disruption of the base excision repair (BER) pathway. In normal cells, PARP-1 detects single-strand DNA breaks (SSBs) and facilitates their repair. When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with defective homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.[5][6][7]

Caption: Mechanism of PARP-1 Inhibition by Isoindolinone Derivatives.

Experimental Workflow for Synthesis and Screening

The development of novel 3-substituted isoindolin-1-one derivatives typically follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for the development of isoindolinone-based drug candidates.

Conclusion

The synthesis of 3-substituted isoindolin-1-one derivatives is a dynamic and evolving field of research, driven by the significant therapeutic potential of this scaffold. The methodologies outlined in this guide, from transition-metal catalysis to multicomponent reactions, provide a robust toolkit for chemists to access a wide diversity of these valuable compounds. The continued exploration of their biological activities, such as the inhibition of PARP, holds great promise for the development of novel therapeutics for a range of diseases, most notably cancer. This guide serves as a foundational resource for researchers dedicated to advancing the chemistry and pharmacology of 3-substituted isoindolin-1-ones.

References

- 1. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]

- 3. sciepub.com [sciepub.com]

- 4. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-(Isoindolin-2-yl)benzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Isoindolin-2-yl)benzaldehyde is a versatile bifunctional organic molecule that holds significant potential as a building block in the field of medicinal chemistry. Its structure uniquely combines a reactive aldehyde group with a non-planar, nitrogen-containing isoindoline scaffold. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, including reductive amination, condensation reactions, and the synthesis of heterocyclic systems. The isoindoline moiety is a recognized "privileged" structure in drug discovery, found in a number of biologically active compounds and approved drugs. This combination allows for the exploration of diverse chemical space in the design and synthesis of novel therapeutic agents. These application notes provide an overview of the potential applications of 4-(Isoindolin-2-yl)benzaldehyde and generalized protocols for the synthesis of new chemical entities.

Synthetic Applications and Protocols

The aldehyde group of 4-(Isoindolin-2-yl)benzaldehyde is the primary site for chemical modification, allowing for its elaboration into a wide array of functional groups and molecular scaffolds. Below are key synthetic strategies and detailed protocols.

Synthesis of Substituted Amines via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This reaction involves the initial formation of a Schiff base between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This approach allows for the introduction of a wide variety of substituents, enabling the fine-tuning of physicochemical and pharmacological properties.

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: To a solution of 4-(Isoindolin-2-yl)benzaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol) is added the desired primary or secondary amine (1.0-1.2 eq.).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), is added portion-wise to the reaction mixture.

-

Reaction Progression: The reaction is stirred at room temperature until completion (typically 4-24 hours).

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired substituted amine.

Illustrative Data for Reductive Amination Products

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-((4-(isoindolin-2-yl)phenyl)methyl)aniline | 85 |

| 2 | Piperidine | 2-((4-(piperidin-1-ylmethyl)phenyl)isoindoline | 92 |

| 3 | Benzylamine | N-benzyl-1-(4-(isoindolin-2-yl)phenyl)methanamine | 88 |

Note: The data presented in this table is illustrative and represents typical yields for this type of reaction.

Synthesis of Schiff Bases and Imines

The condensation of 4-(Isoindolin-2-yl)benzaldehyde with primary amines or hydrazines readily forms Schiff bases (imines) and hydrazones, respectively. These compounds can be valuable as final products, as the imine bond can be important for biological activity, or they can serve as intermediates for the synthesis of more complex heterocyclic systems.

Experimental Protocol: General Procedure for Schiff Base Formation

-

Reaction Setup: A solution of 4-(Isoindolin-2-yl)benzaldehyde (1.0 eq.) and the desired primary amine or hydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol) is prepared.

-

Catalysis: A catalytic amount of an acid, such as acetic acid (a few drops), can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (typically 1-6 hours), as monitored by TLC.

-

Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates from the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

Illustrative Data for Schiff Base Derivatives

| Entry | Amine/Hydrazine | Product Type | Yield (%) |

| 1 | 4-Chloroaniline | Schiff Base | 95 |

| 2 | Phenylhydrazine | Hydrazone | 91 |

| 3 | Thiosemicarbazide | Thiosemicarbazone | 89 |

Note: The data presented in this table is illustrative and represents typical yields for these reactions.

Visualizing Synthetic and Biological Pathways

Diagrams created using the DOT language can effectively visualize experimental workflows and hypothetical biological pathways targeted by derivatives of 4-(Isoindolin-2-yl)benzaldehyde.

Caption: Synthetic routes for the derivatization of 4-(Isoindolin-2-yl)benzaldehyde.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an isoindoline derivative.

Conclusion

4-(Isoindolin-2-yl)benzaldehyde represents a promising starting material for the generation of diverse compound libraries for drug discovery. The synthetic accessibility and the reactivity of the aldehyde functionality, coupled with the favorable pharmacological profile often associated with the isoindoline scaffold, make it an attractive building block for medicinal chemists. The protocols and schemes outlined in these notes are intended to serve as a guide for the synthesis and exploration of novel chemical entities derived from this versatile precursor. Further investigation into the biological activities of its derivatives is warranted to fully realize its potential in the development of new therapeutic agents.

Application Notes and Protocols for 4-(Isoindolin-2-yl)benzaldehyde in Materials Science

A comprehensive review of scientific literature and patent databases reveals a notable absence of specific applications for 4-(Isoindolin-2-yl)benzaldehyde in the field of materials science. While the isoindoline scaffold is of interest in various chemical domains, its benzaldehyde derivative has not been extensively explored as a component in polymers, organic electronics, or fluorescent materials.

It is crucial to distinguish 4-(Isoindolin-2-yl)benzaldehyde from the structurally related and more frequently cited compound, 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde . The latter, a phthalimide derivative, has been synthesized and investigated, primarily in the context of medicinal chemistry and organic synthesis. However, data pertaining to the materials science applications of 4-(Isoindolin-2-yl)benzaldehyde itself are not currently available in the public domain.

Due to this lack of published research, this document cannot provide specific quantitative data, detailed experimental protocols, or diagrams for signaling pathways and experimental workflows as requested. The following sections outline the general synthetic strategies that could be employed for its preparation and potential, though currently hypothetical, avenues for its investigation in materials science.

Hypothetical Synthetic Protocol

While specific experimental protocols for the large-scale synthesis of 4-(Isoindolin-2-yl)benzaldehyde are not detailed in the literature, a plausible synthetic route can be proposed based on established organic chemistry principles. The synthesis would likely involve the reaction of isoindoline with 4-formylbenzonitrile followed by reduction, or a direct coupling reaction.

A potential, yet unverified, synthetic workflow is outlined below:

Caption: A potential synthetic pathway for 4-(Isoindolin-2-yl)benzaldehyde.

Potential, Unexplored Applications in Materials Science

The chemical structure of 4-(Isoindolin-2-yl)benzaldehyde, featuring a reactive aldehyde group and a nitrogen-containing heterocyclic moiety, suggests several hypothetical applications in materials science that could be subjects for future research.

1. Polymer Synthesis: The aldehyde functionality could be utilized in condensation polymerization reactions with suitable co-monomers (e.g., diamines, diols) to form novel polymers. The isoindoline unit could impart specific thermal or optical properties to the resulting materials.

2. Organic Electronics: The aromatic nature of the molecule suggests potential for use as a building block for organic semiconductors. Derivatives could be synthesized to tune the electronic properties for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

3. Fluorescent Probes: The isoindoline core is a component of some fluorescent molecules. The benzaldehyde derivative could be explored as a precursor for novel fluorescent dyes or sensors, where the aldehyde group allows for further functionalization to create probes for specific analytes.

A logical workflow for exploring these potential applications is presented below:

Caption: A logical workflow for future research on the title compound.

Application Notes and Protocols for the Derivatization of 4-(Isoindolin-2-yl)benzaldehyde in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 4-(Isoindolin-2-yl)benzaldehyde is a versatile starting material for the synthesis of a diverse library of derivatives for drug discovery. The presence of the aldehyde functional group allows for a variety of chemical transformations, including the formation of Schiff bases, Knoevenagel condensates, and other carbon-carbon bond-forming reactions. These derivatization strategies enable the exploration of the chemical space around the isoindoline core, which has been associated with a range of pharmacological activities.